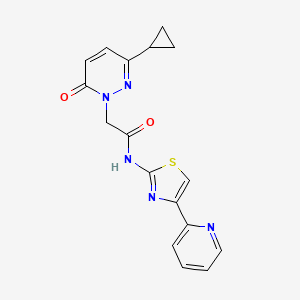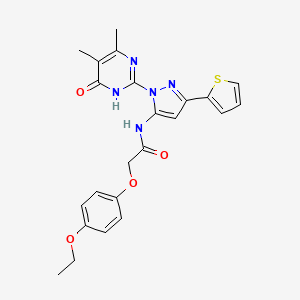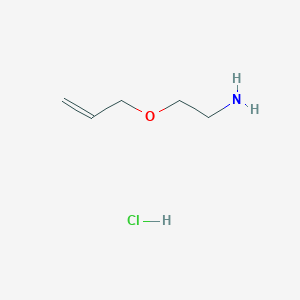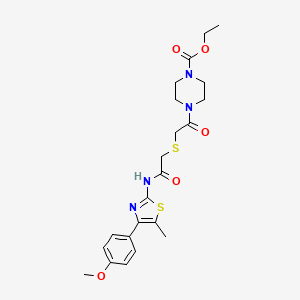
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that boasts a complex structure, making it an intriguing subject for chemical research and application. This compound features a pyridazinone core fused with a cyclopropyl group and a thiazole moiety, integrated with a pyridine ring, making it a rich target for studying molecular interactions and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from readily available precursors One common approach begins with the cyclization of a substituted pyridazinone with a cyclopropyl group
Industrial Production Methods: Industrial production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically scales up from lab protocols, employing larger reactors and optimized purification methods. These methods include crystallization or chromatography to ensure high purity and yield. The use of automated synthesis machinery also helps in maintaining consistency and efficiency.
化学反应分析
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. For instance, the thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones. The amide linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Utilizing reagents like hydrogen peroxide or peracids.
Reduction: Involving metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiazole ring.
Reduction Products: Reduced amide derivatives.
Substitution Products: Thiazolyl derivatives with varied alkyl groups.
科学研究应用
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has versatile applications across multiple fields:
Chemistry: Used as a building block in organic synthesis due to its complex structure.
Biology: Explored for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or infection.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
作用机制
The mechanism of action of this compound is often related to its ability to interact with biological targets such as enzymes or receptors. It binds to these targets, potentially inhibiting their activity or altering their function. Key molecular pathways involved include inhibition of specific enzymatic processes or modulation of signal transduction pathways.
相似化合物的比较
When compared to other pyridazinone and thiazole-based compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness gives it a distinct profile in terms of reactivity and potential bioactivity. Similar compounds include:
4-(2-Pyridinyl)thiazole derivatives: Known for their bioactivity and chemical versatility.
Cyclopropyl-pyridazinones: Widely studied for their pharmacological properties.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential across various scientific domains.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-16(24)7-6-12(21-22)11-4-5-11)20-17-19-14(10-25-17)13-3-1-2-8-18-13/h1-3,6-8,10-11H,4-5,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSBPNWYMHERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)
![N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(2,6-DIMETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2745657.png)
![5-[(2,4-dichlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol](/img/structure/B2745659.png)
![1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate](/img/structure/B2745660.png)


![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2745663.png)



![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2745672.png)
